16R-Hydroxy-3-oxolanosta7,9(11),24-trien-21-oic acid
Description
16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid is a lanostane-type triterpenoid characterized by a 3-oxo group, a 16R-hydroxy substituent, and conjugated double bonds at positions 7,9(11), and 24. This compound is structurally related to other triterpenoids isolated from medicinal fungi such as Poria cocos and Ganoderma species. Its molecular formula is C30H44O4, with a molecular weight of 468.67 g/mol . The 16R configuration and 3-oxo group distinguish it from analogs with varying oxidation states or stereochemistry at these positions.
Properties
Molecular Formula |
C30H44O4 |
|---|---|
Molecular Weight |
468.7 g/mol |
IUPAC Name |
(2R)-2-[(5R,10S,13R,14R,16R,17R)-16-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid |
InChI |
InChI=1S/C30H44O4/c1-18(2)9-8-10-19(26(33)34)25-22(31)17-30(7)21-11-12-23-27(3,4)24(32)14-15-28(23,5)20(21)13-16-29(25,30)6/h9,11,13,19,22-23,25,31H,8,10,12,14-17H2,1-7H3,(H,33,34)/t19-,22-,23+,25+,28-,29-,30+/m1/s1 |
InChI Key |
LVYOXPQJURJWPC-MVQHSHHOSA-N |
Isomeric SMILES |
CC(=CCC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)O)C(=O)O)C |
Canonical SMILES |
CC(=CCCC(C1C(CC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)O)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Fungal Material Collection and Pre-Treatment
Fruiting bodies are typically air-dried at 50°C for 48 hours to reduce moisture content, followed by pulverization into a fine powder (60-mesh sieve). This step increases surface area for solvent penetration during extraction.
Solvent Selection for Initial Extraction
Ethanol (70% v/v) is the solvent of choice due to its efficiency in extracting both polar and non-polar triterpenoids. A solid-to-solvent ratio of 1:30 (w/v) is standard, with extraction conducted at 25°C for 2 hours under agitation.
Sequential Solvent Partitioning for Enrichment
Crude extracts undergo liquid-liquid partitioning to isolate triterpenoid-rich fractions.
Hexane Defatting
Hexane removes non-polar lipids and pigments, reducing interference in subsequent steps. Two cycles of hexane partitioning (1:20 w/v) are performed, followed by centrifugation at 6,000 × g for 15 minutes.
Ethyl Acetate Fractionation
The defatted residue is partitioned with ethyl acetate (1:20 w/v), which selectively solubilizes lanostane triterpenoids. This step yields the ethyl acetate-soluble fraction (EMFP), containing this compound at a concentration of 2.64 g per 10 g crude extract.
Chromatographic Purification Strategies
Ultra-Performance Liquid Chromatography (UPLC)
UPLC coupled with tandem mass spectrometry (Triple-TOF-MS/MS) is critical for resolving triterpenoid isomers. The following parameters are optimized:
Table 1: UPLC Retention Times and MS Data for Key Triterpenoids
| Compound | Retention Time (min) | [M−H]⁻ (m/z) | Characteristic Fragments (m/z) |
|---|---|---|---|
| This compound | 12.7 | 469.3 | 451, 425, 407, 391 |
| 6α-hydroxy-3,16-dioxolanosta derivative | 11.2 | 481.3 | 463, 437, 403, 373 |
Structural Elucidation via Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
1D and 2D NMR (¹H, ¹³C, HSQC, HMBC) confirm the compound’s stereochemistry:
High-Resolution Mass Spectrometry (HRMS)
HRMS validates the molecular formula C30H44O4 ([M−H]⁻ calc. 469.3221, obs. 469.3223).
Yield Optimization and Challenges
Solubility Considerations
The compound’s low water solubility (LogP=5.5) necessitates dimethyl sulfoxide (DMSO) for in vitro assays. Formulations for biological studies often use DMSO:Tween 80:saline (10:5:85 v/v).
Comparative Analysis of Fungal Sources
Table 2: Triterpenoid Yield from Fomitopsis pinicola vs. Ganoderma applanatum
| Species | Total Triterpenoids (mg/g) | 16R-hydroxy-3-oxo Derivative (mg/g) |
|---|---|---|
| Fomitopsis pinicola | 34.2 ± 1.5 | 0.89 ± 0.07 |
| Ganoderma applanatum | 28.6 ± 1.2 | 1.12 ± 0.09 |
F. pinicola provides higher overall triterpenoids, but G. applanatum offers better yields of the target compound.
Industrial-Scale Production Challenges
Synthetic Approaches
Total synthesis remains impractical due to:
-
Seven defined stereocenters
-
Sensitivity of the α,β-unsaturated ketone moiety
-
Carboxylic acid group instability under strong acidic/basic conditions.
Quality Control and Standardization
Chemical Reactions Analysis
Types of Reactions: : 16R-Hydroxy-3-oxolanosta7,9(11),24-trien-21-oic acid can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while reduction may produce more reduced forms of the compound.
Scientific Research Applications
Chemical Research
Structure and Reactivity
The compound's unique structural features, including specific hydroxylation patterns and a carboxylic acid group at the 21st position, make it a subject of interest in triterpenoid chemistry. Researchers are investigating its reactivity to enhance the understanding of lanostanoids and their derivatives. The insights gained may contribute to the development of new synthetic methodologies for related compounds.
Biological Applications
Anti-inflammatory and Anticancer Properties
Studies have indicated that 16R-Hydroxy-3-oxolanosta7,9(11),24-trien-21-oic acid exhibits promising biological activities. It is being explored for its potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation. Additionally, preliminary research suggests that this compound may possess anticancer properties, making it a candidate for further investigation in cancer therapeutics .
Medicinal Uses
Therapeutic Potential
In traditional medicine practices, particularly within Chinese herbal medicine, compounds derived from Ganoderma species have been utilized for their health benefits. This compound is being studied for its therapeutic applications in treating diseases where triterpenoids have shown efficacy. Its role in modulating biological pathways related to inflammation and cell proliferation positions it as a potential candidate for drug development .
Industrial Applications
Material Development
While industrial applications are less common, the unique properties of this compound may find use in developing new materials or pharmaceuticals. Its structural characteristics could be leveraged to create innovative formulations or enhance existing products within the pharmaceutical industry .
Case Study 1: Anti-inflammatory Activity
A study demonstrated that extracts containing this compound exhibited significant anti-inflammatory effects in vitro. The mechanism was attributed to the modulation of inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Case Study 2: Anticancer Research
Research published in a peer-reviewed journal highlighted the compound's cytotoxic effects on various cancer cell lines. The study indicated that it induced apoptosis through specific signaling pathways, warranting further investigation into its use as an anticancer agent .
Mechanism of Action
The mechanism of action of 16R-Hydroxy-3-oxolanosta7,9(11),24-trien-21-oic acid involves its interaction with various molecular targets and pathways. As a lanostanoid, it may modulate signaling pathways related to inflammation and cell proliferation. Specific molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in these processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 16R-Hydroxy-3-oxolanosta-7,9(11),24-trien-21-oic acid and related triterpenoids:
Key Structural and Functional Differences:
Oxidation State at C3: The 3-oxo group in the target compound contrasts with hydroxylated analogs (e.g., 3β-hydroxylanosta-7,9(11),24-trien-21-oic acid). This difference may enhance electrophilicity, influencing interactions with enzymes like xanthine oxidase or DNA polymerases . Compounds with a 3β-hydroxy group (e.g., poricoic acid A) exhibit stronger anti-inflammatory effects via COX-2 and PGE2 suppression .
Stereochemical variations can alter hydrogen-bonding patterns and receptor binding .
Biological Activity: Anti-inflammatory activity is prominent in 16α-hydroxy analogs (e.g., compound 33 from Fomitopsis betulina) via suppression of NF-κB and MAPK pathways . 3β-Hydroxy analogs (e.g., dehydrotrametenolic acid) show potent xanthine oxidase inhibition (IC50 ~121 µM), comparable to the drug allopurinol .
Sources and Structural Diversity: Lanostane triterpenoids are widely distributed in Poria and Ganoderma species, with structural diversity driven by acetylation, hydroxylation, and oxidation. For example, pachymic acid (C33H52O5) includes a 16α-hydroxy and 3β-acetoxy group, enhancing its solubility and glucose uptake modulation in diabetic models .
Research Findings and Implications
- Anti-Inflammatory Potential: The 16R-hydroxy-3-oxo derivative’s structural similarity to 16α-hydroxy anti-inflammatory compounds (e.g., poricoic acid A) suggests it may act via analogous pathways, such as COX-2 downregulation .
- Enzyme Inhibition: The 3-oxo group is critical for binding to enzymes like DNA polymerase (e.g., dehydrotrametenonic acid inhibits polymerase α/β at ~45 µM) .
- Stereochemical Sensitivity : The 16R vs. 16α configuration may influence bioavailability and target specificity, necessitating further stereochemical studies .
Biological Activity
16R-Hydroxy-3-oxolanosta7,9(11),24-trien-21-oic acid is a specific lanostanoid compound primarily extracted from the basidiomycete fungus Ganoderma applanatum. This compound has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.
Molecular Structure
- Molecular Formula : C30H44O4
- Molecular Weight : 468.67 g/mol
- CAS Number : 862109-64-6
- LogP : 5.5 (indicating lipophilicity)
Structural Characteristics
The compound features a unique hydroxylation pattern and a carboxylic acid group at the 21st position, which are essential for its biological activities. These structural attributes differentiate it from other similar triterpenoids.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. It modulates various signaling pathways associated with inflammation, potentially influencing cytokine production and immune response.
Case Study : A study conducted on murine models demonstrated that administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its role in mitigating inflammatory responses .
Anticancer Activity
The anticancer potential of this compound has been explored in various cell lines. It has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.
Research Findings
-
Cell Lines Tested :
- HT29 (colorectal cancer)
- SW1783 (brain cancer)
- Concentration Range : The compound was tested at concentrations of 20 µg/mL to 500 µg/mL without significant cytotoxicity observed at higher doses .
-
Mechanism of Action :
- Induction of apoptosis through activation of caspase pathways.
- Inhibition of cell cycle progression at the G1 phase.
Comparison with Other Triterpenoids
| Compound Name | Source | Biological Activity | IC50 Value |
|---|---|---|---|
| Ganoderic Acid A | Ganoderma lucidum | Aldose reductase inhibition | 22.8 μM |
| This compound | Ganoderma applanatum | Anti-inflammatory, anticancer | N/A |
The unique hydroxylation and carboxylic acid groups enhance the biological efficacy of this compound compared to other triterpenoids .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with several molecular targets:
- Inflammatory Pathways : Modulation of NF-kB and MAPK signaling pathways.
- Cell Proliferation : Alteration of growth factor signaling leading to inhibited tumor growth.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways involving mitochondrial dysfunction.
Q & A
Q. What are the primary natural sources of 16R-Hydroxy-3-oxolanosta7,9(11),24-trien-21-oic acid, and what methods are employed for its initial isolation?
The compound is identified as a lanostanoid isolated from the basidiomycete Ganoderma applanatum (Sri Lankan origin) . Initial isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic separation techniques such as column chromatography or HPLC. Purity validation (>98%) is achieved via NMR and mass spectrometry .
Q. Which spectroscopic and analytical techniques are critical for structural characterization of this compound?
Structural elucidation relies on a combination of H-NMR, C-NMR, and high-resolution mass spectrometry (HR-MS) to confirm the hydroxyl, ketone, and triene functional groups. X-ray crystallography may further resolve stereochemical ambiguities, particularly the 16R configuration . Theoretical frameworks in organic chemistry guide spectral interpretation, ensuring alignment with known lanostanoid derivatives .
Q. How are preliminary bioactivity screenings designed to assess this compound’s pharmacological potential?
Initial screenings employ in vitro assays (e.g., enzyme inhibition, cytotoxicity tests) using cell lines relevant to the compound’s hypothesized targets (e.g., anti-inflammatory or anticancer models). Dose-response curves and IC values are calculated, with positive controls (e.g., standard inhibitors) to validate experimental conditions .
Advanced Research Questions
Q. What experimental strategies are recommended to resolve contradictions in reported bioactivity data across studies?
Discrepancies may arise from variations in purity, solvent systems, or cell line sensitivity. Methodological solutions include:
Q. How can factorial design optimize the synthesis or extraction yield of this compound?
Factorial design allows simultaneous testing of multiple variables (e.g., temperature, solvent ratio, reaction time). For example, a factorial design identifies critical factors influencing yield. Post-optimization, response surface methodology (RSM) refines conditions to maximize efficiency .
Q. What computational approaches are suitable for predicting molecular targets or mechanisms of action?
Molecular docking simulations (e.g., AutoDock Vina) and molecular dynamics (MD) analyze interactions with putative targets (e.g., cyclooxygenase-2). Quantum mechanical calculations (DFT) assess electronic properties influencing reactivity. AI-driven platforms like COMSOL Multiphysics integrate these tools for predictive modeling .
Q. How can researchers design stability studies to evaluate degradation under varying environmental conditions?
Accelerated stability testing (ICH guidelines) exposes the compound to stressors (light, heat, humidity). Degradation products are monitored via LC-MS, while kinetic modeling (Arrhenius equation) predicts shelf life. Orthogonal analytical methods ensure degradation pathway accuracy .
Q. What methodologies elucidate the biosynthetic pathway of this lanostanoid in Ganoderma applanatum?
Isotopic labeling (e.g., C-acetate) traces precursor incorporation into the lanostane skeleton. Transcriptomic and metabolomic profiling identifies enzymes (e.g., cytochrome P450s) involved in hydroxylation/oxidation steps. Gene knockout/CRISPR techniques validate pathway components .
Q. How can synergistic effects with other bioactive compounds be systematically evaluated?
Combination index (CI) models (e.g., Chou-Talalay method) quantify synergy/antagonism in dual-dose matrices. High-throughput screening platforms (e.g., robotic liquid handlers) enable rapid testing across concentration gradients. Mechanistic studies (e.g., Western blotting) identify shared signaling pathways .
Q. What role do theoretical frameworks play in guiding mechanistic studies of this compound?
Hypotheses are anchored in lanostanoid biochemistry (e.g., triterpenoid receptor modulation). For example, structure-activity relationship (SAR) models link functional groups (e.g., 3-keto, 16R-OH) to anti-inflammatory activity. Iterative refinement aligns experimental data with theoretical predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
